Cas no 2138390-78-8 (6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine)

6-(3-Methylpiperidin-1-yl)spiro[2.5]octan-1-amine is a structurally unique spirocyclic amine derivative featuring a 3-methylpiperidine moiety. Its compact spiro[2.5]octane framework confers rigidity, potentially enhancing binding selectivity in pharmaceutical or agrochemical applications. The tertiary amine functionality offers basicity for salt formation, while the methyl-substituted piperidine may influence lipophilicity and metabolic stability. This compound's stereochemistry could be leveraged for chiral synthesis or as a building block in drug discovery. Its balanced molecular weight and functional group arrangement make it a candidate for intermediate development in medicinal chemistry, particularly for central nervous system-targeted molecules. The spirocyclic core may also impart conformational constraints beneficial for probing structure-activity relationships.
6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine structure
2138390-78-8 structure
Product name:6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine
CAS No:2138390-78-8
MF:C14H26N2
Molecular Weight:222.369643688202
CID:5610946
PubChem ID:165952054

6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-841338
    • 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
    • 2138390-78-8
    • 6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine
    • インチ: 1S/C14H26N2/c1-11-3-2-8-16(10-11)12-4-6-14(7-5-12)9-13(14)15/h11-13H,2-10,15H2,1H3
    • InChIKey: OJXCWMMYSHDLCO-UHFFFAOYSA-N
    • SMILES: N1(CCCC(C)C1)C1CCC2(CC1)CC2N

計算された属性

  • 精确分子量: 222.209598838g/mol
  • 同位素质量: 222.209598838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 29.3Ų

6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-841338-1.0g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
1.0g
$842.0 2025-02-21
Enamine
EN300-841338-10.0g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
10.0g
$3622.0 2025-02-21
Enamine
EN300-841338-0.25g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
0.25g
$774.0 2025-02-21
Enamine
EN300-841338-5.0g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
5.0g
$2443.0 2025-02-21
Enamine
EN300-841338-5g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8
5g
$2443.0 2023-09-02
Enamine
EN300-841338-0.1g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
0.1g
$741.0 2025-02-21
Enamine
EN300-841338-0.5g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
0.5g
$809.0 2025-02-21
Enamine
EN300-841338-1g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8
1g
$842.0 2023-09-02
Enamine
EN300-841338-2.5g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
2.5g
$1650.0 2025-02-21
Enamine
EN300-841338-0.05g
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
2138390-78-8 95.0%
0.05g
$707.0 2025-02-21

6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine 関連文献

6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amineに関する追加情報

6-(3-Methylpiperidin-1-yl)Spiro[2.5]Octan-1-Amine: A Comprehensive Overview

6-(3-Methylpiperidin-1-yl)Spiro[2.5]Octan-1-Amine (CAS No. 2138390-78-8) is a complex organic compound with a unique spirocyclic structure, making it a subject of interest in both academic and industrial research. This compound belongs to the class of spiroamides, which are known for their diverse biological activities and potential applications in drug discovery. The molecule consists of a spiro[2.5]octane ring system fused with a piperidine moiety, which introduces significant structural complexity and functional diversity.

The spiro[2.5]octane core of the molecule is a bicyclic structure formed by the fusion of two rings: a five-membered ring and a six-membered ring, connected at a single atom (the spiro atom). This unique arrangement imparts rigidity to the molecule, which can influence its pharmacokinetic properties and interactions with biological targets. The piperidine ring, on the other hand, is a six-membered amine-containing ring that contributes to the compound's nitrogen content and potential for hydrogen bonding.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to adopt specific conformations that can enhance binding affinity to target proteins. For instance, researchers have demonstrated that 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine exhibits promising activity in inhibiting certain enzyme targets, making it a candidate for further exploration in therapeutic development.

The synthesis of 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine involves multi-step organic reactions, including ring-forming processes and amine functionalization. The construction of the spirocyclic core typically requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to such complex structures, reducing costs and improving scalability.

From a pharmacological perspective, this compound has shown potential in several areas, including central nervous system disorders and inflammation. Its ability to modulate G-protein coupled receptors (GPCRs) has been particularly noteworthy, as GPCRs are key targets for numerous therapeutic agents. Preclinical studies suggest that 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or neurodegenerative diseases.

In addition to its direct pharmacological effects, this compound serves as a valuable tool for studying molecular recognition and drug design principles. Its rigid spirocyclic framework provides an excellent platform for exploring how structural modifications influence bioavailability, selectivity, and efficacy. For example, researchers have utilized this compound as a template for designing libraries of analogs to investigate structure-activity relationships (SARs), an essential step in drug discovery.

Recent technological advancements in computational chemistry have also facilitated deeper insights into the molecular properties of 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine. High-throughput docking studies and molecular dynamics simulations have been employed to predict its binding modes with various protein targets, providing valuable data for optimizing its therapeutic potential.

Moreover, the environmental impact of this compound has been evaluated in accordance with green chemistry principles. Efforts are being made to develop sustainable synthetic pathways that minimize waste and reduce reliance on hazardous reagents. These initiatives align with global trends toward eco-friendly chemical manufacturing practices.

In conclusion, 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine (CAS No. 2138390-78-8) represents a fascinating example of how structural complexity can be harnessed to create compounds with diverse biological activities and therapeutic potential. As research continues to uncover its full spectrum of applications, this compound is poised to play an increasingly important role in both academic research and industrial drug development.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd